molecular formula C25H29N5O B11240250 1-(4-(4-Methyl-6-(p-tolylamino)pyrimidin-2-yl)piperazin-1-yl)-3-phenylpropan-1-one

1-(4-(4-Methyl-6-(p-tolylamino)pyrimidin-2-yl)piperazin-1-yl)-3-phenylpropan-1-one

Cat. No.: B11240250
M. Wt: 415.5 g/mol
InChI Key: TYIOCBNBJBHRSE-UHFFFAOYSA-N
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Description

1-(4-{4-METHYL-6-[(4-METHYLPHENYL)AMINO]PYRIMIDIN-2-YL}PIPERAZIN-1-YL)-3-PHENYLPROPAN-1-ONE is a complex organic compound that features a pyrimidine ring, a piperazine ring, and a phenylpropanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-{4-METHYL-6-[(4-METHYLPHENYL)AMINO]PYRIMIDIN-2-YL}PIPERAZIN-1-YL)-3-PHENYLPROPAN-1-ONE typically involves multi-step organic reactionsCommon reagents used in these reactions include ammonium thiocyanate, benzylidene acetones, and various amines .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow chemistry can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(4-{4-METHYL-6-[(4-METHYLPHENYL)AMINO]PYRIMIDIN-2-YL}PIPERAZIN-1-YL)-3-PHENYLPROPAN-1-ONE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Alkyl halides, sulfonates

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(4-{4-METHYL-6-[(4-METHYLPHENYL)AMINO]PYRIMIDIN-2-YL}PIPERAZIN-1-YL)-3-PHENYLPROPAN-1-ONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-{4-METHYL-6-[(4-METHYLPHENYL)AMINO]PYRIMIDIN-2-YL}PIPERAZIN-1-YL)-3-PHENYLPROPAN-1-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-{4-METHYL-6-[(4-METHYLPHENYL)AMINO]PYRIMIDIN-2-YL}PIPERAZIN-1-YL)-3-PHENYLPROPAN-1-ONE is unique due to its specific combination of structural features, including the pyrimidine and piperazine rings, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C25H29N5O

Molecular Weight

415.5 g/mol

IUPAC Name

1-[4-[4-methyl-6-(4-methylanilino)pyrimidin-2-yl]piperazin-1-yl]-3-phenylpropan-1-one

InChI

InChI=1S/C25H29N5O/c1-19-8-11-22(12-9-19)27-23-18-20(2)26-25(28-23)30-16-14-29(15-17-30)24(31)13-10-21-6-4-3-5-7-21/h3-9,11-12,18H,10,13-17H2,1-2H3,(H,26,27,28)

InChI Key

TYIOCBNBJBHRSE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC2=NC(=NC(=C2)C)N3CCN(CC3)C(=O)CCC4=CC=CC=C4

Origin of Product

United States

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